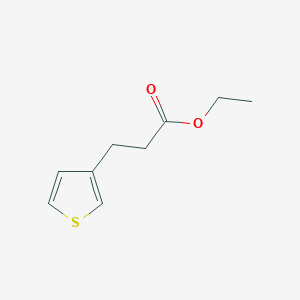

Ethyl 3-(thiophen-3-YL)propanoate

Description

Overview of Chemical Significance in Synthetic and Medicinal Chemistry

Thiophene (B33073) and its derivatives are cornerstones in both synthetic and medicinal chemistry. nih.govnih.gov The thiophene nucleus is considered a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov This is because the thiophene ring can often replace a benzene (B151609) ring in a drug molecule without a significant loss of biological activity, a concept known as bioisosterism. wikipedia.orgnih.gov This substitution can sometimes lead to improved pharmacokinetic properties.

Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including:

Anticancer nih.govtaylorandfrancis.com

Anti-inflammatory nih.govencyclopedia.pub

Anticonvulsant nih.gov

Antihypertensive nih.govnih.gov

The ester functional group in thiophene-substituted propanoate esters serves as a versatile precursor for the synthesis of more complex molecules. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles to introduce new functional groups. This reactivity makes these esters valuable building blocks for the construction of diverse molecular architectures with potential therapeutic applications.

Historical Development and Contemporary Relevance of Thiophene-Containing Esters

The study of thiophene dates back to 1882 when it was discovered by Viktor Meyer as a contaminant in benzene. wikipedia.org The development of synthetic methods to create thiophene and its derivatives, such as the Paal-Knorr synthesis, Volhard–Erdmann cyclization, and Gewald reaction, has been crucial for exploring their chemical and biological properties. wikipedia.orgtaylorandfrancis.com

Initially, research focused on understanding the fundamental chemistry of thiophene. Over time, the unique properties of thiophene-containing compounds led to their use in various applications. In medicinal chemistry, the recognition of thiophene as a bioisostere for the phenyl group spurred the synthesis of numerous thiophene-based analogs of existing drugs. wikipedia.org

In contemporary research, thiophene-containing esters continue to be relevant. They are utilized in the development of new pharmaceuticals and are also explored in materials science. nih.govnih.gov For instance, polymers incorporating thiophene units can exhibit interesting electronic properties, making them suitable for applications in organic electronics. nih.gov The ongoing investigation into the synthesis and reactivity of thiophene esters fuels the discovery of novel compounds with diverse applications.

Chemical and Physical Properties of Ethyl 3-(thiophen-3-yl)propanoate

| Property | Value |

| Molecular Formula | C9H12O2S |

| Molecular Weight | 184.25 g/mol |

| Boiling Point | 250.0±15.0 °C at 760 mmHg |

| Density | - |

| CAS Number | 99198-96-6 |

Data sourced from guidechem.comchemenu.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-thiophen-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBJEKYNLKUWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443361 | |

| Record name | ETHYL 3-(THIOPHEN-3-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99198-96-6 | |

| Record name | ETHYL 3-(THIOPHEN-3-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 3 Thiophen 3 Yl Propanoate and Its Analogues

Direct Synthesis Strategies and Precursor Chemistry

The direct synthesis of ethyl 3-(thiophen-3-yl)propanoate and its analogues often involves classical organic reactions such as esterification and carbon-carbon bond formation.

Esterification and Functionalization Reactions

A primary route for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-(thiophen-3-yl)propanoic acid. nih.govsigmaaldrich.com This reaction is typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. ceon.rs The efficiency of esterification reactions can be influenced by factors such as temperature and the molar ratio of reactants. For instance, in the esterification of propanoic acid, increasing the temperature and using a large excess of alcohol can significantly increase the reaction rate and yield. ceon.rs

Functionalization of the thiophene (B33073) ring or the propanoate chain can be achieved through various reactions. For example, electrophilic aromatic substitution on the thiophene ring can introduce a range of functional groups. nih.gov

Carbon-Carbon Bond Formation Approaches

The construction of the carbon skeleton of this compound and its analogues relies on various carbon-carbon bond-forming reactions. One common strategy involves the reaction of a thiophene-based nucleophile with a three-carbon electrophilic building block.

Alternatively, methods like the Heck reaction, which couples an aryl or vinyl halide with an alkene, can be employed to form new carbon-carbon bonds. chemistry.coach The Suzuki reaction, another powerful cross-coupling method, utilizes an organoborane and an organic halide in the presence of a palladium catalyst. chemistry.coach These reactions offer versatile pathways to substituted thiophene derivatives. organic-chemistry.orgacs.org For instance, a one-pot synthesis of esters has been developed involving a Horner-Wadsworth-Emmons reaction followed by a copper-catalyzed 1,4-reduction, demonstrating excellent chemoselectivity and functional group tolerance. researchgate.net

Stereoselective Approaches to Chiral Analogues

The synthesis of chiral analogues of this compound is crucial for applications in pharmaceuticals, where stereochemistry often dictates biological activity. mdpi.comyale.edu Biocatalytic and enzymatic methods are prominent in achieving high enantioselectivity.

Biocatalytic Reductions of β-Keto Esters

A key strategy for producing chiral hydroxy esters, which can be precursors to chiral 3-(thiophen-3-yl)propanoate analogues, is the asymmetric reduction of β-keto esters. nih.gov This can be accomplished using whole-cell biocatalysts or isolated enzymes. nih.govresearchgate.netabap.co.in For example, various reductases from baker's yeast (Saccharomyces cerevisiae) have been successfully used to reduce α-chloro-β-keto esters to their corresponding α-chloro-β-hydroxy esters with high optical purity. researchgate.net Similarly, (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum has been applied for the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to enantiopure secondary alcohols. nih.gov

The use of whole-cell catalysts, such as Escherichia coli overexpressing a specific reductase, offers an economical method for gram-scale synthesis by utilizing the cell's own cofactors. nih.govresearchgate.net Marine microalgae and certain strains of Salinispora and Streptomyces have also been employed for the biocatalytic reduction of α-keto esters, yielding (S)-alcohols with high conversion and enantiomeric excess. abap.co.in

Enzymatic Asymmetric Synthesis

Enzymatic reactions provide a powerful tool for the asymmetric synthesis of chiral molecules. nih.govresearchgate.net Lipases are commonly used for the enantioselective resolution of racemic mixtures. mdpi.com For instance, the enantioselective hydrolysis of certain esters by amidases can yield chiral products. researchgate.net

Phosphotriesterase from Pseudomonas diminuta has demonstrated the ability to selectively hydrolyze one enantiomer of a bis-p-nitrophenyl alkyl phosphothioate ester, resulting in a chiral product with very high enantiomeric excess. nih.gov Furthermore, mutagenesis of the enzyme's active site can alter its stereoselectivity, allowing for the preparation of the opposite enantiomer. nih.gov

Advanced Reaction Conditions and Catalytic Systems

The development of advanced reaction conditions and novel catalytic systems has significantly improved the synthesis of thiophene derivatives. Metal-catalyzed cross-coupling reactions, employing catalysts based on palladium, copper, rhodium, and indium, offer high regioselectivity and functional group tolerance. nih.govmdpi.com For example, palladium iodide (PdI2) in combination with potassium iodide (KI) has been used to catalyze the cyclization of 1-mercapto-3-yn-2-ols to form substituted thiophenes. organic-chemistry.orgmdpi.com

Metal-free synthetic approaches are also gaining traction as they align with the principles of green chemistry by minimizing metal toxicity. nih.gov These methods often utilize alternative sulfur sources like potassium sulfide (B99878) or elemental sulfur. nih.gov Organocatalysis has also emerged as a powerful strategy for carbon-sulfur bond formation, with catalysts such as quinine-derived squaramides being used for asymmetric sulfa-Michael/aldol cascade reactions to produce chiral spiro[indoline-2,3′-thiophen]-3-ones. rsc.orgacs.org

The table below summarizes various synthetic approaches for thiophene derivatives, including the target compound and its analogues.

| Product | Starting Materials | Reagents/Catalyst | Reaction Type | Reference |

| Ethyl 3-(pyridin-2-ylamino) propanoate | 2-Aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid, Anhydrous ethanol | Catalytic reaction | google.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 3-(Furan-2-yl)propenoic acids/esters, Arenes | Triflic acid (TfOH) | Hydroarylation | mdpi.com |

| Substituted thiophenes | 1-Mercapto-3-yn-2-ols | PdI2, KI | Cyclization | organic-chemistry.orgmdpi.com |

| Chiral (S)-alcohols | α-Keto esters | Marine microalgae, Salinispora, Streptomyces | Biocatalytic reduction | abap.co.in |

| Chiral spiro[indoline-2,3′-thiophen]-3-ones | 2-Ylideneoxindoles, 1,4-Dithiane-2,5-diol | Squaramide derived from cinchona | Asymmetric sulfa-Michael/aldol cascade | rsc.org |

| Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | - | - | - | nih.gov |

| Ethyl 3-oxo-3-(thiophen-3-yl)propanoate | - | - | - | chemsrc.com |

| Esters | - | Copper catalyst | Horner-Wadsworth-Emmons/1,4-reduction | researchgate.net |

| Thiophene derivatives | Haloalkynes | Copper(I), Sodium sulfide | Regioselective synthesis | nih.gov |

| Fully substituted thiophenes | 1,2,3-Thiadiazoles, Alkynes | Rhodium catalyst | Regioselective synthesis | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgbeilstein-journals.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including thiophene derivatives. mdpi.comorganic-chemistry.org

One notable application involves the esterification of 3-(2-thienoyl) propionic acid. In a specific protocol, a solution of 3-(2-thienoyl) propionic acid in absolute ethanol, with a catalytic amount of concentrated sulfuric acid, was irradiated with microwaves at 80 °C for 15 minutes. This process yielded the corresponding ethyl 3-(thiophen-2-yl) propionate (B1217596) as an oil with an 89% yield after extraction and purification. nih.gov The significant reduction in reaction time highlights the efficiency of microwave irradiation in promoting this type of transformation. ajrconline.org

The advantages of microwave-assisted synthesis are not limited to esterification. The Paal-Knorr condensation, a classic method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, has been significantly improved through the use of microwave irradiation. organic-chemistry.org This approach allows for the rapid and efficient cyclization to form the thiophene ring, demonstrating broad applicability for creating a diverse library of polysubstituted thiophenes. organic-chemistry.org Similarly, the Gewald reaction, a multicomponent reaction to produce 2-aminothiophenes, is another process that benefits greatly from microwave assistance. researchgate.netorganic-chemistry.org By using microwave irradiation, the synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes, activated nitriles, and elemental sulfur can be achieved in as little as 20 minutes at 70°C, a substantial improvement over the several hours required with conventional heating. organic-chemistry.org

Multicomponent reactions (MCRs) performed under microwave irradiation represent a particularly green and efficient strategy for building complex heterocyclic systems. beilstein-journals.orgmdpi.com These one-pot reactions minimize waste and procedural steps, and the application of microwaves further enhances their speed and efficiency, making them highly valuable in modern drug discovery. beilstein-journals.org

Table 1: Microwave-Assisted Synthesis of Ethyl 3-(Thiophen-2-yl)propionate

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(2-Thienoyl) propionic acid | Absolute ethanol, conc. H₂SO₄ | Microwave irradiation, 80 °C, 15 min | Ethyl 3-(thiophen-2-yl)propionate | 89% | nih.gov |

Organo-photocatalytic Methods

Organo-photocatalysis has recently been recognized as a powerful tool for the construction of complex molecular architectures under mild conditions. This methodology utilizes organic dyes as photocatalysts, which, upon visible light irradiation, can initiate a variety of chemical transformations.

A notable example is the synthesis of highly functionalized tetrasubstituted pyrroles, which can incorporate a thiophene-propanoate scaffold. In one study, an organic dye, Mes-Acr+BF4–, was used as a photocatalyst in a formal [3+2] dipolar cycloaddition reaction between 2H-azirines and α-substituted nitroalkenes. thieme-connect.com This method allows for the regioselective synthesis of complex molecules, such as Ethyl 3-(2,4-diphenyl-5-(thiophen-2-yl)-1H-pyrrol-3-yl)propanoate, which was isolated in a 51% yield. thieme-connect.com The reaction proceeds through the photocatalytic generation of a radical species that attacks the nitroalkene substrate, leading to the formation of the pyrrole (B145914) ring. thieme-connect.com

The principles of photocatalysis are also being applied to develop novel materials. For instance, thiophene-modified graphitic carbon nitride (g-C3N4) has been synthesized to create a composite photocatalyst with a donor-acceptor structure. rsc.org In this system, the electron-rich thiophene and the g-C3N4 form a structure that significantly enhances the electron transfer rate, leading to excellent photocatalytic performance for degrading pollutants under simulated sunlight. rsc.org While not a direct synthesis of the title compound, this research demonstrates the growing integration of thiophene derivatives into advanced photocatalytic systems.

Table 2: Organo-photocatalytic Synthesis of a Thiophene-Containing Pyrrole Derivative

| Reactant 1 | Reactant 2 | Photocatalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2H-Azirine derivative | α-Substituted nitroalkene | Mes-Acr⁺BF₄⁻ | Ethyl 3-(2,4-diphenyl-5-(thiophen-2-yl)-1H-pyrrol-3-yl)propanoate | 51% | thieme-connect.com |

Derivatization Strategies and Analogue Synthesis

This compound and its isomers serve as versatile intermediates for the synthesis of a wide range of analogues and derivatives. The ester functionality and the thiophene ring provide multiple reaction sites for chemical modification.

A common derivatization involves the transformation of the ester group. For example, the ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. organic-chemistry.org This carboxylic acid can then be used in amide coupling reactions or other transformations. Another strategy is the reduction of the ester to an alcohol. For instance, the reduction of ethyl 3-(4-(benzo[d] thieme-connect.comrsc.orgdioxol-5-yl)-2-phenyl-5-(thiophen-2-yl)-1H-pyrrol-3-yl)propanoate using sodium borohydride (B1222165) (NaBH₄) and zinc chloride (ZnCl₂) in tetrahydrofuran (B95107) (THF) yields the corresponding propan-1-ol derivative. thieme-connect.com

The thiophene core itself is a key component in the synthesis of more complex heterocyclic systems. For example, ethyl 3-(thiophen-2-yl) propionate serves as a precursor for preparing key intermediates like ethyl 3-bromo-3-(2-theinoyl) propionate. nih.gov This brominated compound can then be cyclized with substituted phenylthioureas to synthesize a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, which are analogues with potential biological activities. nih.govnih.gov

The synthesis of analogues often involves building the thiophene ring as part of a multi-step sequence. The microwave-assisted Paal-Knorr reaction is a highly versatile method for producing a wide array of polysubstituted thiophenes by cyclizing various 1,4-diketones with a sulfur source. organic-chemistry.org This allows for the introduction of different substituents onto the thiophene ring, leading to a large family of analogues.

Table 3: Examples of Derivatization and Analogue Synthesis

| Starting Material | Reaction | Product Type | Description | Reference |

|---|---|---|---|---|

| Ethyl 3-(thiophen-2-yl) propionate | Bromination, Cyclization | Thiazole Acetate Analogue | Serves as a precursor to synthesize ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates. | nih.gov |

| Ethyl 3-(pyrrol-3-yl)propanoate derivative | Reduction (NaBH₄, ZnCl₂) | Propanol Derivative | The ester group is reduced to a primary alcohol. | thieme-connect.com |

| 1,4-Diketones | Microwave-Assisted Paal-Knorr Reaction | Polysubstituted Thiophenes | Cyclization with a sulfur source to form various thiophene analogues. | organic-chemistry.org |

| Methoxycarbonyl heterocycles | Hydrolysis | Carboxylic Acid | The ester is converted to a carboxylic acid, a key intermediate for further functionalization. | organic-chemistry.org |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For ethyl 3-(thiophen-3-yl)propanoate, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), would be instrumental in determining its optimized molecular geometry. rsc.org This process involves finding the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. aimspress.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Thiophene (B33073) Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

Note: These are representative values based on typical findings for thiophene derivatives and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface displays the electrostatic potential, with different colors representing different potential values. Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions indicate positive potential, representing electron-deficient areas prone to nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the sulfur atom of the thiophene ring, making them potential sites for electrophilic interaction. researchgate.netamericanelements.com Conversely, positive potential would be expected around the hydrogen atoms.

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. These functions are derived from the change in electron density as the number of electrons in the molecule changes. By calculating the Fukui functions for electrophilic, nucleophilic, and radical attacks, the most reactive atoms for each type of reaction can be pinpointed. nih.gov For many thiophene derivatives, the carbon atoms of the thiophene ring are often identified as key reactive sites by Fukui function analysis. researchgate.net

Topological Analysis: Hirshfeld Surface and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm, shape index, and curvedness, reveal the nature and extent of intermolecular contacts. mdpi.com

For a crystalline form of this compound, the Hirshfeld surface analysis would highlight the significant intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal packing. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the percentage contribution of different types of contacts (e.g., H···H, C···H, O···H). nih.gov In many organic crystals, H···H interactions are often the most abundant. nih.govgsa.ac.uk

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Thiophene Derivative

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H | 20.5 |

| O···H | 15.2 |

| S···H | 8.3 |

Note: These are representative values based on typical findings for similar organic molecules and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with a solvent.

For this compound, an MD simulation could reveal the flexibility of the ethyl propanoate side chain and its preferred orientations relative to the thiophene ring. nih.gov This is crucial for understanding how the molecule might interact with biological receptors or other molecules in a solution. The simulation can also provide insights into the solvation structure, showing how solvent molecules arrange themselves around the solute. While specific MD studies on this compound are scarce, simulations on related thiophene-containing systems have been used to understand their structural stability and dynamics in solution. nih.gov

Biological Activity and Pharmacological Potential of Ethyl 3 Thiophen 3 Yl Propanoate and Analogues

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Thiophene (B33073) derivatives are widely recognized for their anti-inflammatory potential. ijprajournal.comnih.gov The thiophene nucleus is a key component in several commercially available anti-inflammatory drugs, highlighting its importance as a pharmacophore in this therapeutic area. nih.gov These compounds often exert their effects by modulating key inflammatory pathways, including those involving pro-inflammatory cytokines and enzymes responsible for producing inflammatory mediators. nih.gov For instance, certain thiophene derivatives have been shown in vitro to inhibit pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while simultaneously boosting the anti-inflammatory cytokine IL-10. nih.gov

Research into analogues such as ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates has further confirmed the anti-inflammatory and antioxidant properties associated with this structural class. The anti-inflammatory activity is often linked to the presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, which are crucial for recognizing and interacting with biological targets. nih.gov

A primary mechanism behind the anti-inflammatory effect of many aryl propionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov

Thiophene-based compounds have been specifically designed and studied as COX inhibitors. Commercially available drugs such as Tiaprofenic acid and Tinoridine contain a thiophene ring and function by inhibiting COX enzymes. nih.gov Molecular docking studies on other thiophene-based hybrids have shown strong interaction energies with both COX-2 and 5-lipoxygenase (5-LOX), suggesting their potential as dual inhibitors for managing inflammation. nih.gov While direct studies on Ethyl 3-(thiophen-3-yl)propanoate are limited, the well-established role of the broader class of 2-aryl propionic acid derivatives as COX inhibitors provides a strong rationale for its potential activity in this area. researchgate.net The conversion of the carboxylic acid moiety in some of these derivatives to an ester, as is the case with this compound, can influence the kinetics of inhibitor binding to COX enzymes. researchgate.net

Anticancer and Cytotoxic Effects on Cell Lines

The thiophene scaffold is a privileged structure in the development of new anticancer agents, with numerous derivatives showing potent cytotoxic activity against a range of human cancer cell lines. ijprajournal.comnih.gov Research has demonstrated that these compounds can induce cell death through various mechanisms, including the initiation of apoptosis.

One notable analogue, methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate (referred to as F8), has demonstrated significant anti-cancer activity against lymphoma, leukemia, and other cancer cell lines. americanelements.comnih.gov Studies showed that compound F8 induces cell death at low micromolar concentrations by triggering an intrinsic apoptotic pathway, characterized by phosphatidylserine (B164497) externalization, generation of reactive oxygen species, and mitochondrial depolarization. americanelements.comnih.govnih.gov

Further studies have identified other thiophene analogues with significant cytotoxic potential. For example, the amino-thiophene derivative 15b was found to inhibit the growth of A2780 (ovarian cancer) and A2780CP (cisplatin-resistant ovarian cancer) cell lines more effectively than the standard drug Sorafenib in one study. nih.gov Another investigation into synthetic thiophenes found that they could reduce the viability of breast cancer cells and induce cell cycle arrest. nih.gov

| Compound/Analogue | Cell Line(s) | Observed Effect | IC₅₀/GI₅₀ Values | Source |

|---|---|---|---|---|

| Analogue 15b (an amino-thiophene derivative) | A2780 (Ovarian), A2780CP (Ovarian, resistant) | Growth Inhibition | 12 µM (A2780), 10 µM (A2780CP) | nih.gov |

| Analogue 16 (a pyrrolopyrimidine functionalized thiophene) | HepG-2 (Liver), HT-29 (Colon), NCI-H460 (Lung) | Growth Inhibition | 0.02 µM (HepG-2), 0.04 µM (HT-29), 0.06 µM (NCI-H460) | nih.gov |

| Analogue 19b (a pyrrolotriazolopyrimidine functionalized thiophene) | HepG-2 (Liver), HT-29 (Colon), NCI-H460 (Lung) | Growth Inhibition | 0.02 µM (HepG-2), 0.03 µM (HT-29), 0.05 µM (NCI-H460) | nih.gov |

| Compound F8 (a thiophene carboxylate) | CCRF-CEM (Leukemia) | Cytotoxicity, Apoptosis Induction | CC₅₀ of 2.89 µM | nih.gov |

Antimicrobial and Antifungal Spectrum

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity, showing effectiveness against various bacteria and fungi. ijprajournal.comnih.gov The antimicrobial action is often dependent on the specific substitutions on the thiophene ring. researchgate.net

Recent research has focused on synthesizing novel thiophene-based heterocycles to target multidrug-resistant pathogens. In one study, a series of thiophene-based compounds were evaluated against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. nih.gov A notable finding was a spiro-indoline-oxadiazole derivative of thiophene that showed high and selective activity against C. difficile, a bacterium that can cause severe intestinal infections. nih.gov This compound was particularly promising as it did not affect other tested bacterial strains, suggesting it could be a targeted anticlostridial agent. nih.gov Other thiophene derivatives in the same study showed strong effects against an outer membrane protein mutant of E. coli. nih.gov

The antifungal potential of this class is also significant. Thiophenes isolated from natural sources have shown fungicidal capabilities against Candida species. researchgate.net

| Compound/Analogue | Target Organism | Activity Type | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|---|

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | Anticlostridial | 2 to 4 µg/ml | nih.gov |

| Thiophene-2-carboxylic acid chain derivative 15 | Gram-positive and Gram-negative bacteria | Antibacterial | High Activity (Specific MIC not stated) | nih.gov |

| Thiophene-2-carboxylic acid chain derivative 19b,c | Gram-positive and Gram-negative bacteria | Antibacterial | High Activity (Specific MIC not stated) | nih.gov |

Receptor and Enzyme Inhibition Studies

Beyond COX enzymes, thiophene analogues are being investigated for their ability to inhibit other critical receptors and enzymes involved in various pathologies.

Integrins are cell surface receptors that mediate cell adhesion to the extracellular matrix and are crucial for processes like cell proliferation, migration, and angiogenesis. nih.gov The αvβ3 and αvβ5 integrins, in particular, are important targets in cancer therapy because they are often overexpressed on tumor cells and the tumor neovasculature, playing a significant role in tumor growth and metastasis. nih.govscbt.com Inhibition of αvβ3 signaling has been shown to improve the efficacy of certain cancer treatments. nih.gov

The development of small-molecule, non-peptide inhibitors that can block integrin function is an active area of research. jyu.finih.gov These inhibitors typically work by preventing the binding of integrins to their natural ligands, thereby disrupting downstream signaling pathways. While integrin inhibition represents a key therapeutic strategy, and small molecule inhibitors are being developed, specific studies directly linking this compound or its close analogues to the inhibition of αvβ3 or αvβ5 integrins are not prominent in the surveyed scientific literature.

Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major goal for antithrombotic therapies. Substituted thiophene derivatives have been shown to possess antithrombotic activity. jyu.fi Specifically, a series of dibasic benzo[b]thiophene derivatives, which are structurally related to thiophenes, have been identified as a novel class of active-site directed thrombin inhibitors. researchgate.net Structure-activity relationship (SAR) studies on these compounds revealed that modifications, such as introducing a conformationally restricted side chain, could synergistically enhance thrombin inhibitory activity. researchgate.net These investigations led to the discovery of a benzothiophene (B83047) analogue (compound 27) that was over 750 times more potent than the initial lead compound, demonstrating the potential of the thiophene scaffold in designing powerful thrombin inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Derivations

The exploration of the structure-activity relationships (SAR) of this compound and its analogues has revealed critical insights into the molecular features that govern their pharmacological potential. By systematically modifying the core structure, researchers have been able to identify key substituents and structural motifs that enhance or diminish biological activity. These studies are fundamental to the rational design of more potent and selective therapeutic agents.

A significant body of research has focused on the anti-proliferative properties of thiophene-based compounds. One notable study investigated a series of 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene derivatives, which share structural similarities with this compound. This research highlighted the profound impact of substituents on the thiophene ring and the nature of the group at the 5-position on their ability to inhibit cancer cell growth. nih.gov

The classical bioisosteric relationship between a benzene (B151609) ring and a thiophene ring prompted the synthesis of these analogues. nih.gov The core idea was to replace a phenyl ring in a known active compound with a thiophene ring to potentially improve its pharmacological profile. The resulting 2-amino-3,5-disubstituted thiophene derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Key findings from these SAR studies can be summarized as follows:

Substitution at the 3-Position: The nature of the substituent at the 3-position of the thiophene ring was found to be a critical determinant of activity. Compounds bearing a cyano (-CN) group at this position generally exhibited greater anti-proliferative potency compared to those with a methoxycarbonyl (-COOCH₃) or ethoxycarbonyl (-COOC₂H₅) group. nih.gov

The Ethyl Spacer: The presence of a two-carbon (ethyl) linker between the thiophene ring at the 5-position and an aryl group was demonstrated to be beneficial for activity. This suggests an optimal distance and orientation for the aryl moiety to interact with its biological target. nih.gov

Aryl Group Substitution: The substitution pattern on the aryl ring attached to the ethyl spacer also played a significant role. Specifically, the presence and location of methoxy (B1213986) (-OCH₃) groups on the phenyl ring had a substantial effect on the anti-proliferative activity. nih.gov A 2',5'-dimethoxyphenyl substituent was identified as being particularly favorable for high potency.

The most promising compound identified in this series was 2-amino-3-cyano-5-[2-(2,5-dimethoxyphenyl)ethyl]thiophene. This derivative displayed potent inhibitory activity against a wide range of cancer cell lines, with IC₅₀ values in the nanomolar range (17–130 nM). nih.gov Its mechanism of action was linked to the inhibition of tubulin assembly, a critical process in cell division. nih.gov

The following interactive data table provides a summary of the structure-activity relationship data for a selection of these thiophene analogues.

| Compound | R¹ (at C3) | R² (at C5) | IC₅₀ (µM) against a selected cancer cell line |

|---|---|---|---|

| Analogue 1 | -COOCH₃ | -CH₂CH₂(2,5-dimethoxyphenyl) | >10 |

| Analogue 2 | -COOC₂H₅ | -CH₂CH₂(2,5-dimethoxyphenyl) | >10 |

| Analogue 3 (2c) | -CN | -CH₂CH₂(2,5-dimethoxyphenyl) | 0.017-0.13 |

| Analogue 4 | -CN | -CH₂CH₂(2-methoxyphenyl) | >10 |

| Analogue 5 | -CN | -CH₂CH₂(4-methoxyphenyl) | >10 |

| Analogue 6 | -CN | -CH₂CH₂(phenyl) | >10 |

| Analogue 7 | -CN | -(2,5-dimethoxyphenyl) | >10 |

Further modifications to the most potent compound, 2c, have so far resulted in analogues with significantly reduced activity, underscoring the specific requirements of the pharmacophore. nih.gov For instance, the removal of the ethyl spacer and direct attachment of the 2',5'-dimethoxyphenyl nucleus to the 5-position of the thiophene ring led to a substantial loss of anti-proliferative potency. nih.gov Similarly, removing the methoxy groups from the phenyl ring or having only a single methoxy group at the 2'- or 4'-position also resulted in much less active compounds. nih.gov

Mechanism of Action and Molecular Interaction Profiling

Identification and Validation of Specific Biological Targets

There is currently no publicly available research that explicitly identifies and validates specific biological targets for Ethyl 3-(thiophen-3-YL)propanoate. The exploration of its direct molecular partners within a biological system is a critical area that awaits investigation.

Ligand-Target Binding Kinetics and Thermodynamics

In the absence of identified biological targets, studies on the ligand-target binding kinetics and thermodynamics of this compound have not been reported. Detailed characterization of the affinity, association and dissociation rates, and the thermodynamic drivers of its potential interactions is necessary to understand its biological activity.

In Vitro Cellular Assays for Biological Pathway Elucidation

Specific in vitro cellular assays designed to elucidate the biological pathways modulated by this compound are not described in the available scientific literature. Such studies would be crucial in determining the cellular response to this compound and identifying its potential therapeutic or toxic effects.

In Silico Molecular Docking and Binding Mode Analysis

Advanced Applications and Future Research Directions

Role as Versatile Building Blocks in Complex Molecule Synthesis

The true potential of many organic molecules is realized in their ability to serve as foundational skeletons for the construction of more intricate structures. Ethyl 3-(thiophen-3-yl)propanoate is an exemplary building block, providing a thiophene (B33073) motif that is a privileged structure in many functional molecules. cymitquimica.com The ester and the thiophene ring offer multiple reactive sites for chemical modification.

Researchers leverage the corresponding carboxylic acid, 3-(thiophen-3-yl)propanoic acid, as a starting point for creating complex derivatives. For instance, this acid can be used in peptide synthesis to create novel peptidomimetics, such as 2-(3-aminopropanamido)-3-(thiophen-3-yl)propanoic acid, which incorporates the thiophene core into a peptide-like backbone. unimi.it Similarly, related structures like 3-(benzo[b]thiophen-3-yl)propanoic acid have been successfully used as the primary raw material to synthesize a series of novel and complex benzothiophene-linked thiazolidine (B150603) heterocycles, demonstrating the utility of the propanoic acid side chain in building elaborate molecular frameworks. researchgate.net These examples underscore the capacity of the this compound scaffold to be elaborated into larger, more complex molecules with potential applications in medicinal chemistry and beyond. nih.govacs.org

Integration into Novel Materials with Tailored Properties

The field of materials science, particularly in the domain of organic electronics, has been significantly influenced by thiophene-based polymers. nih.gov Polythiophenes are renowned for their conductive properties, making them suitable for applications in organic solar cells, light-emitting diodes (OLEDs), and sensors. rsc.org The properties of these polymers can be finely tuned by modifying the side chains attached to the thiophene backbone.

While this compound itself is not directly polymerized, it serves as a valuable precursor to functional monomers. The ester group on the side chain is particularly useful as it can influence the polymer's solubility, processing characteristics, and surface energy. rsc.org For instance, polythiophenes with ester-functionalized side chains have been synthesized to create well-defined optoelectronic materials. researchgate.net Modern polymerization techniques such as Grignard Metathesis (GRIM) polymerization and Direct Arylation Polymerization (DArP) are well-suited for these types of functionalized monomers. rsc.orgchemrxiv.org DArP, in particular, is noted for its high tolerance to functional groups like esters, which can be challenging for traditional polymerization methods. rsc.org Future research could focus on converting this compound into a polymerizable monomer (e.g., by halogenating the 2- and 5-positions of the thiophene ring) to create novel polythiophenes with properties tailored by the propanoate side chain.

Opportunities in Pharmaceutical Drug Discovery and Development Pipelines

The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs. Derivatives of thiophenepropanoic acid are actively being investigated for their therapeutic potential across various diseases. This positions this compound as a compound of significant interest within pharmaceutical research and development.

The structural core of this compound is relevant to several bioactive molecules:

Antihypertensives: The drug Eprosartan, an angiotensin II receptor antagonist used to treat high blood pressure, contains a 2-thiophenepropanoic acid moiety, highlighting the compatibility of this chemical scaffold with potent biological activity. nih.gov

Diabetes Treatment: A patent for novel thiophene derivatives for the treatment of diabetes includes structures based on a 3-(thiophen-3-yl)propanoic acid core, indicating its potential as a lead structure for developing new anti-diabetic agents. google.com

Enzyme Inhibition: A derivative, (S)-2-amino-3-(thiophen-3-yl)propanoic acid, has been incorporated into enzymes to study their function, demonstrating that this scaffold can interact within biological binding sites. nih.govacs.org Furthermore, the related 2-thiophenepropanoic acid was identified in a fragment screen as a potential inhibitor of the HGF/SF-MET signaling pathway, which is implicated in cancer. rsc.org

These examples collectively build a strong case for this compound and its derivatives as promising candidates for future drug discovery programs. The propanoate chain offers a versatile handle for medicinal chemists to modify and optimize the molecule's pharmacokinetic and pharmacodynamic properties.

Emerging Methodologies for Enhanced Synthesis and Characterization

The advancement of applications for this compound is intrinsically linked to the development of efficient and precise methods for its synthesis and characterization. A primary challenge in synthesizing 3-substituted thiophenes is controlling the regioselectivity, as electrophilic substitution often favors the 2- or 5-position.

Recent breakthroughs in synthetic organic chemistry offer solutions to this challenge:

Regioselective Synthesis: Modern methods are being developed to achieve selective functionalization at the less reactive positions of the thiophene ring. These include directed ortho-metalation (DoM), where a directing group guides a metalating agent to a specific position, and iridium-catalyzed borylation. researchgate.net Other strategies involve carefully selecting the size and reactivity of the electrophilic reagent in reactions like Vilsmeier formylation to steer the substitution to the desired carbon. researchgate.net Starting from readily available materials like 2,5-dichlorothiophene, fully functionalized thiophenes can be synthesized with high precision by using advanced reagents like TMPMgCl·LiCl for sequential magnesiations. nih.gov

Advanced Polymerization: For materials applications, emerging polymerization methods like Direct Arylation Polymerization (DArP) are crucial. DArP avoids the need to pre-functionalize monomers with organometallic groups, simplifying the synthesis of complex polymers and showing greater tolerance for functional side chains like the ester in this compound. rsc.orgrsc.org

Characterization relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm the structure and purity of the synthesized compound.

Data Tables

Advanced Applications Summary

| Application Area | Specific Role of this compound Scaffold | Related Section |

| Complex Molecule Synthesis | Serves as a foundational building block for creating larger, functional molecules like peptidomimetics and complex heterocycles. | 7.1 |

| Novel Materials Science | Acts as a precursor to functional monomers for synthesizing polythiophenes with tailored electronic and physical properties. | 7.2 |

| Pharmaceutical Development | Functions as a promising pharmacophore and intermediate for the discovery of new drugs targeting diseases like hypertension and diabetes. | 7.3 |

Q & A

Q. Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can predict reaction pathways and transition states to identify optimal conditions. For example, modeling the activation energy of esterification under varying catalysts (e.g., H₂SO₄ vs. CDI) helps select reagents that minimize side reactions. Solvent effects (polar vs. nonpolar) and steric hindrance around the thiophene ring can also be simulated to improve yield. Experimental validation via GC-MS or NMR (e.g., monitoring esterification progress by tracking ethanol byproducts) is essential .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.5–7.5 ppm for protons, δ 120–140 ppm for carbons) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and thiophene C-S/C=C stretches (600–800 cm⁻¹).

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group).

Q. Advanced: How does X-ray crystallography resolve ambiguities in structural characterization?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous bond lengths and angles, particularly for the thiophene ring and ester conformation. SHELX programs (e.g., SHELXL) refine crystallographic data to resolve positional disorders or crystallographic twins. For example, the thiophene sulfur’s electron density can be modeled to confirm its substitution pattern (3-position vs. 2-position). High-resolution data (>1.0 Å) are critical for detecting weak interactions (e.g., C–H···O) that influence stability .

Basic: How does the thiophene ring influence the compound’s reactivity in substitution reactions?

Methodological Answer:

The thiophene ring’s electron-rich nature directs electrophilic substitution to the 2- and 5-positions. For example, halogenation with N-bromosuccinimide (NBS) or nitration with HNO₃/H₂SO₄ preferentially modifies these positions. The ester group’s electron-withdrawing effect slightly deactivates the ring, requiring careful control of reaction conditions (e.g., temperature, stoichiometry) to avoid over-substitution .

Q. Advanced: What mechanistic insights explain regioselectivity in thiophene ring functionalization?

Methodological Answer: Regioselectivity is governed by frontier molecular orbital (FMO) interactions. The HOMO of thiophene localizes electron density at the 2- and 5-positions, favoring electrophilic attack. Computational studies (e.g., Fukui function analysis) quantify this preference. Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., using D₂O in deuteration studies) further elucidates the mechanism. Competing pathways, such as radical-mediated reactions, may require ESR spectroscopy for detection .

Basic: How is this compound used in pharmaceutical intermediate synthesis?

Methodological Answer:

The compound serves as a precursor for bioactive molecules. For example, it can undergo hydrolysis to 3-(thiophen-3-yl)propanoic acid, which is coupled with amines (e.g., pyridin-2-amine) via CDI-mediated reactions to form amide derivatives. These intermediates are critical in synthesizing thrombin inhibitors (e.g., dabigatran derivatives) .

Q. Advanced: What strategies mitigate byproduct formation during amide coupling reactions?

Methodological Answer: Byproducts (e.g., N-acylurea from CDI) are minimized by:

- Stoichiometric Control : Limiting CDI excess to <1.2 equivalents.

- Temperature Modulation : Conducting reactions at 0–5°C to slow competing pathways.

- Additives : Using Hünig’s base (DIPEA) to scavenge protons and stabilize intermediates.

LC-MS monitoring tracks intermediate formation (e.g., imidazolide), while column chromatography or recrystallization purifies the final product .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) confirm shelf life. Decomposition products (e.g., propanoic acid) are monitored via TLC or HPLC .

Q. Advanced: How do computational models predict degradation pathways under varying conditions?

Methodological Answer: Molecular dynamics (MD) simulations model hydrolysis kinetics in aqueous environments. QSPR (Quantitative Structure-Property Relationship) analyses correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with stability. Experimental validation via Arrhenius plots (from thermal degradation studies) refines activation energy estimates for shelf-life predictions .

Advanced: How are contradictions in synthetic yield data resolved across studies?

Methodological Answer:

Discrepancies arise from varying reaction setups (e.g., solvent purity, catalyst batch). Systematic reproducibility studies using Design of Experiments (DoE) identify critical factors (e.g., mixing rate, reagent grade). Meta-analyses of published data (e.g., comparing yields under N₂ vs. air) isolate environmental variables. Collaborative platforms (e.g., open lab notebooks) enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.